Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques such as X-ray diffraction, DFT and HF modeling .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, one compound was described as a pale yellow solid with a melting point of 101–103°C .Scientific Research Applications
Positron Emission Tomography (PET) Imaging
PET imaging with specific radioligands allows for the in vivo investigation of receptor systems in the human brain. Studies have utilized radioligands like [11C]WAY-100635 and [18F]MPPF to delineate 5-HT1A receptors in the human brain. This technology is crucial for understanding psychiatric and neurological disorders at a molecular level, offering insights into the pharmacology of drugs acting on the central nervous system (Pike et al., 1995), (Passchier et al., 2000).
Neurotransmitter Metabolism
Research into cerebrospinal fluid (CSF) monoamine metabolites in patients with psychiatric disorders has provided valuable information about the underlying biochemical abnormalities. These studies explore correlations between neurotransmitter metabolite levels in CSF and psychiatric symptoms, aiding in the diagnosis, treatment, and understanding of these conditions (Gattaz et al., 1982), (Lidberg et al., 1985).
Pharmacokinetics and Metabolism
Studies have also focused on the metabolism of compounds like 4-Methylpyrazole and Telotristat Ethyl, examining their potential therapeutic applications and metabolic pathways. Such research is fundamental in drug development, providing insights into drug safety, efficacy, and the management of conditions like carcinoid syndrome (Jacobsen et al., 1996), (Kulke et al., 2017).
Safety And Hazards
Future Directions
Research on similar compounds suggests potential future directions. For instance, one study indicated that compounds with a 1,2,3-triazole scaffold may be further developed as potent anticancer agents . Another study suggested that substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles could represent a common pharmacophore for substrate selective inhibition of Linoleate Oxygenase Activity of ALOX15 .
properties
IUPAC Name |
ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-17-13(15)12-14-8-11(18-12)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFWDPLAXJZJDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680504 | |
Record name | Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate | |
CAS RN |
1441-37-8 | |
Record name | Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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